4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol
Description
4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15. It is a type of Schiff base, which is typically formed by the condensation of a primary amine with an active carbonyl compound. Schiff bases are known for their versatility and are widely used in various fields of research and industry .
Properties
IUPAC Name |
4-chloro-2-[(2-chlorophenyl)methyliminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,9,18H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTKZZSTMJNCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol involves the reaction of 4-chlorosalicylaldehyde with 2-chlorobenzylamine under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their structural and photophysical properties.
Biology: The compound exhibits antimicrobial activity and is used in the development of antibacterial agents.
Medicine: It is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: The compound is used in the synthesis of various organic materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the Schiff base structure allows for the formation of hydrogen bonds and other interactions with biological molecules, leading to its antimicrobial and therapeutic effects .
Comparison with Similar Compounds
4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol is unique compared to other similar compounds due to its specific substitution pattern and the presence of both chloro and imino groups. Similar compounds include:
4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol: This compound has a similar structure but with a different substitution pattern on the benzyl group.
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: This compound has additional methyl groups on the phenyl ring, which can affect its chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
